molecular formula C25H21ClN2O4S B2890274 2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide CAS No. 866591-00-6

2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide

Cat. No. B2890274
CAS RN: 866591-00-6
M. Wt: 480.96
InChI Key: YWOVLBFUVZTHSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H21ClN2O4S and its molecular weight is 480.96. The purity is usually 95%.
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Scientific Research Applications

Antiviral Activity

The structural motif of the compound suggests potential for antiviral applications. Derivatives of similar sulfonyl-containing compounds have been synthesized and shown to possess antiviral activity against tobacco mosaic virus . This implies that our compound could be explored for its efficacy against plant viruses, which could lead to the development of new antiviral agents in agriculture.

Anticancer Research

Compounds with a similar sulfonyl moiety have been designed and synthesized for their cytotoxic activity against various cancer cell lines . This indicates that “F1604-0306” could be investigated for its potential to inhibit tumor growth or to serve as a lead compound in the development of new anticancer drugs.

Carbonic Anhydrase Inhibition

Some sulfonyl derivatives are known to inhibit carbonic anhydrase, an enzyme involved in many physiological processes . Research into the inhibition profile of “F1604-0306” could provide insights into the development of therapeutic agents for conditions like glaucoma or edema.

Antimicrobial Properties

The sulfonyl group is a common feature in many antimicrobial agents. The compound could be studied for its effectiveness against bacterial and fungal pathogens, potentially leading to new treatments for infectious diseases .

Enzyme Reaction Studies

The compound’s structure is conducive to forming electron donor–acceptor complexes, which could be valuable in studying enzyme reactions, particularly those involving single electron transfer . This application could be significant in biochemical research and pharmaceutical development.

properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O4S/c1-16-3-8-19(9-4-16)27-24(29)15-28-14-23(25(30)21-13-17(2)5-12-22(21)28)33(31,32)20-10-6-18(26)7-11-20/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOVLBFUVZTHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide

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